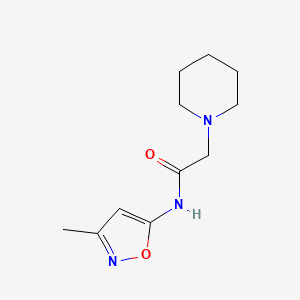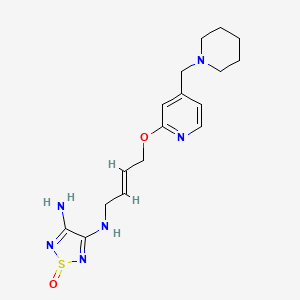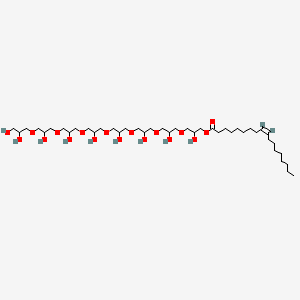
2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl oleate is a complex organic compound that features multiple hydroxyl groups and ether linkages. This compound is likely to have significant applications in various fields due to its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl oleate would typically involve multi-step organic synthesis. The process might start with the preparation of the polyhydroxy intermediate, followed by the introduction of ether linkages through Williamson ether synthesis or similar methods. The final step would involve esterification with oleic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The ester linkage can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be used to study the effects of polyhydroxy compounds on biological systems, including their potential as antioxidants.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industry, it could be used in the formulation of cosmetics, pharmaceuticals, or as a surfactant in various applications.
Wirkmechanismus
The mechanism of action of 2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl oleate would depend on its interaction with molecular targets. The hydroxyl groups might interact with enzymes or receptors, while the ester linkage could be hydrolyzed to release oleic acid, which has known biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol monooleate: Similar in having an oleate ester but with fewer hydroxyl groups.
Polyethylene glycol esters: Similar in having multiple ether linkages but different in the nature of the ester group.
Uniqueness
The uniqueness of 2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl oleate lies in its combination of multiple hydroxyl groups and ether linkages, which could confer unique physical and chemical properties, such as solubility and reactivity.
Eigenschaften
CAS-Nummer |
94266-25-8 |
|---|---|
Molekularformel |
C42H82O18 |
Molekulargewicht |
875.1 g/mol |
IUPAC-Name |
[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H82O18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-42(52)60-33-41(51)32-59-31-40(50)30-58-29-39(49)28-57-27-38(48)26-56-25-37(47)24-55-23-36(46)22-54-21-35(45)20-53-19-34(44)18-43/h9-10,34-41,43-51H,2-8,11-33H2,1H3/b10-9- |
InChI-Schlüssel |
KZTPDBZBBGWVJQ-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




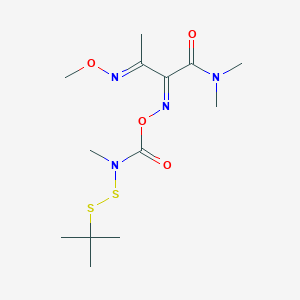
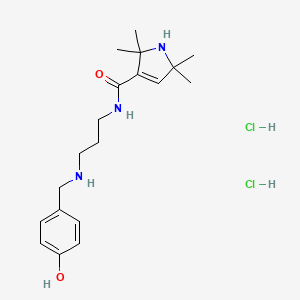
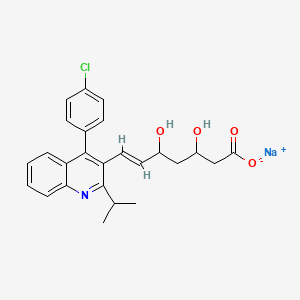
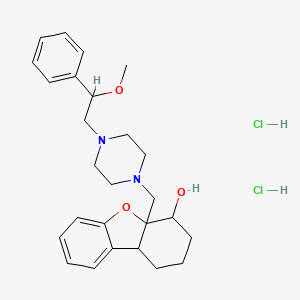
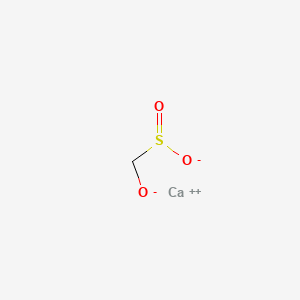
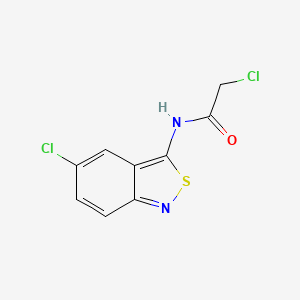
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)
![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
